N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide

Übersicht

Beschreibung

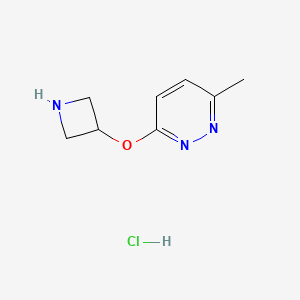

The compound “N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide” is a complex organic molecule that contains an indole ring and a cyclohexyl ring. The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The cyclohexyl ring is a six-membered ring with two methyl groups attached to the same carbon .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the reaction of an appropriate indole derivative with a 4,4-dimethylcyclohexyl amine under amide bond-forming conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and cyclohexyl rings, the amide functional group connecting these rings, and the two fluorine atoms attached to the indole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich indole ring and the amide functional group. The indole ring can undergo electrophilic aromatic substitution reactions, while the amide group can participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atoms and the amide group could influence properties like polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agent

NITD-349 has been identified as a potent MmpL3 inhibitor , showing high efficacy against virulent Mycobacterium tuberculosis H37Rv with an MIC50 of 23 nM. This makes it a promising candidate for treating tuberculosis infections .

Treatment of Tuberculosis

In mouse efficacy models, NITD-349 has been efficacious in treating both acute and chronic Mtb infections. It has also shown a promising safety margin in exploratory rat toxicology studies .

Combination Therapy

A combination of NITD-349 with isoniazid, which inhibits mycolate synthesis, had an increased kill rate against Mycobacterium tuberculosis. This combination also prevented the appearance of resistant mutants .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATYSFRIVIHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of NITD-349 against Mycobacterium tuberculosis (Mtb)?

A1: NITD-349 targets MmpL3, a transporter protein essential for the biosynthesis of the mycobacterial cell wall. [, , , ] Specifically, MmpL3 is responsible for transporting trehalose monomycolate, a key cell wall component, across the membrane. [, ] By inhibiting MmpL3, NITD-349 disrupts the transport of this essential lipid, ultimately leading to bacterial cell death. [, ]

Q2: Is the bactericidal activity of NITD-349 affected by the bacterial load?

A2: Yes, research has shown that NITD-349 demonstrates inoculum-dependent bactericidal activity. [, ] While it rapidly kills Mtb at low bacterial densities, its efficacy decreases with increasing bacterial load. [] This highlights the potential need for combination therapies or optimized dosing strategies to enhance its effectiveness against high bacterial burdens.

Q3: Are there any potential advantages to using NITD-349 in combination with other anti-tuberculosis drugs?

A3: Combining NITD-349 with other anti-tubercular agents, such as isoniazid (which inhibits mycolate synthesis), has demonstrated synergistic effects. [, ] This combination not only enhances the killing rate of Mtb but also helps prevent the emergence of drug-resistant mutants, even at higher bacterial loads. []

Q4: What are the key structural features of NITD-349 that contribute to its anti-tubercular activity?

A5: While specific structure-activity relationship (SAR) data for NITD-349 is limited in the provided abstracts, research suggests that modifications to the indole ring and the carboxamide group can significantly influence the compound's activity against Mtb. [, ] Further investigation into the SAR of NITD-349 and its analogs is crucial for optimizing its potency and developing next-generation MmpL3 inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)

![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)

![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)

![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)

![{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473306.png)